molecular formula C18H15BrO5 B5907552 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

Cat. No. B5907552
M. Wt: 391.2 g/mol
InChI Key: GNOHBNYMPNVJLC-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as BRD, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. Specifically, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to inhibit the Akt and NF-κB signaling pathways, which are involved in cell survival and inflammation, respectively. In addition, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the protection of neurons from damage. Furthermore, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its ability to selectively target cancer cells while sparing normal cells. In addition, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one. One direction is to further investigate the mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one and its effects on various signaling pathways. Another direction is to explore the potential use of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one in combination with other therapeutic agents for the treatment of cancer and other diseases. Furthermore, the development of more efficient synthesis methods for 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one could lead to its wider use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one involves the reaction of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base catalyst to form the corresponding chalcone. The chalcone is then subjected to a Claisen-Schmidt condensation reaction with ethyl acetoacetate to yield 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one.

Scientific Research Applications

3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Furthermore, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO5/c1-21-15-6-4-12(8-16(15)22-2)14(20)5-3-11-7-17-18(9-13(11)19)24-10-23-17/h3-9H,10H2,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOHBNYMPNVJLC-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C=C2Br)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2Br)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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